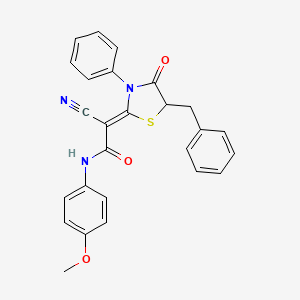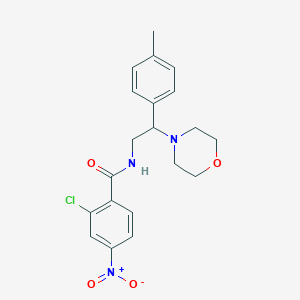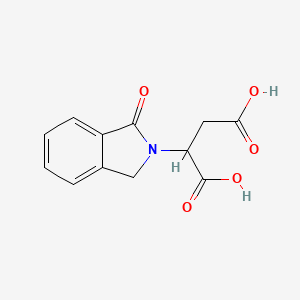![molecular formula C13H15NO3 B2694692 4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]-2-one CAS No. 2251053-94-6](/img/structure/B2694692.png)
4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]-2-one, also known as MIPO, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. MIPO is a spirooxindole compound that has been found to have various biological and pharmacological activities.
Aplicaciones Científicas De Investigación
Photochromic Properties and Photodegradation Studies
Studies have shown that spiro[indoline-oxazine] derivatives exhibit significant photochromic properties, where they change color upon exposure to UV light due to structural isomerization. For example, comparative studies on the photodegradation of spiro[indoline-oxazine] and spiro[indoline-pyran] derivatives in solution under UV light have been carried out to understand their stability and photodegradation mechanisms. These studies suggest potential applications in the development of light-sensitive materials or coatings with improved fatigue resistance due to their ability to revert to their original state after the removal of the light source (Baillet, Giusti, & Guglielmetti, 1993).
Colorimetric Detection of Heavy Metals
Novel spirooxazine derivatives have been synthesized for the colorimetric detection of heavy metals such as mercury. These compounds show high sensitivity and selectivity towards mercury ions in solution, changing color in the presence of specific ions. This property is particularly useful for environmental monitoring and the development of sensors for the detection of heavy metal contamination in water sources. The specific structural changes upon binding with mercury ions highlight the potential for spirooxazine derivatives in chemical sensor applications (Pattaweepaiboon et al., 2020).
Corrosion Inhibition
Spiro compounds have also been investigated for their corrosion inhibition properties. Specific derivatives have shown effectiveness in preventing corrosion of metals in acidic solutions. This application is crucial for protecting industrial machinery and infrastructure from corrosive damage, thereby extending the lifespan of metal components in harsh environments. The mode of action typically involves the formation of a protective layer on the metal surface, which blocks corrosive substances from reacting with the metal (Yadav, Sinha, Kumar, & Sarkar, 2015).
Synthesis and Structural Analysis
The synthesis and structural analysis of spiro[indoline-naphthaline]oxazine derivatives and their photochromic behavior in different solvents have been subjects of research, demonstrating the versatility of spiro compounds in synthetic chemistry. These studies not only contribute to the fundamental understanding of spiro compound behaviors under various conditions but also pave the way for designing new materials with tailored properties for specific applications (Li, Pang, Wu, & Meng, 2015).
Propiedades
IUPAC Name |
4-methoxyspiro[1H-indole-3,4'-oxane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-10-4-2-3-9-11(10)13(12(15)14-9)5-7-17-8-6-13/h2-4H,5-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFVYYBLRKIBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3(CCOCC3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(4-{[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl]methyl}phenyl)pyrrolidin-2-one](/img/structure/B2694617.png)

![N-(1,4-Dioxaspiro[4.5]decan-6-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2694623.png)
![N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2694625.png)



![3-[4-(4-methoxybenzoyl)piperazin-1-yl]-1-methylquinoxalin-2(1H)-one](/img/structure/B2694631.png)
![{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2694632.png)